N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine

Molecular weight Drug-likeness Permeability

N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine (CAS 1217811-63-6) is a secondary cycloaliphatic amine featuring a 3,3,5-trimethylcyclohexyl core and a chiral 1-methoxypropan-2-yl N-substituent. With a molecular formula of C₁₃H₂₇NO and a molecular weight of 213.36 Da, it possesses two hydrogen-bond acceptors (the amine nitrogen and the ether oxygen) and one hydrogen-bond donor, distinguishing it from simpler cyclohexylamine analogs that lack the additional oxygen-based polarity and hydrogen-bonding capacity.

Molecular Formula C13H27NO
Molecular Weight 213.36 g/mol
Cat. No. B12105279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine
Molecular FormulaC13H27NO
Molecular Weight213.36 g/mol
Structural Identifiers
SMILESCC1CC(CC(C1)(C)C)NC(C)COC
InChIInChI=1S/C13H27NO/c1-10-6-12(8-13(3,4)7-10)14-11(2)9-15-5/h10-12,14H,6-9H2,1-5H3
InChIKeyWKXDJQJXMDXLBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine – Procurement-Relevant Physicochemical Baseline


N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine (CAS 1217811-63-6) is a secondary cycloaliphatic amine featuring a 3,3,5-trimethylcyclohexyl core and a chiral 1-methoxypropan-2-yl N-substituent . With a molecular formula of C₁₃H₂₇NO and a molecular weight of 213.36 Da, it possesses two hydrogen-bond acceptors (the amine nitrogen and the ether oxygen) and one hydrogen-bond donor, distinguishing it from simpler cyclohexylamine analogs that lack the additional oxygen-based polarity and hydrogen-bonding capacity .

Why Generic Substitution Fails for N-(1-Methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine: Structural and Pharmacochemical Constraints


Direct substitution of N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine with alternative secondary amines is problematic because its unique combination of a highly substituted cyclohexyl ring and a chiral, oxygen-containing side chain imparts a specific hydrogen-bonding landscape, lipophilicity, and steric profile that influence target binding, metabolic stability, and solubility . Unlike N-(butan-2-yl)-3,3,5-trimethylcyclohexan-1-amine, which lacks an additional H-bond acceptor, the methoxy group introduces a second polar contact point that can critically alter receptor-ligand interactions and pharmacokinetic behavior .

Quantitative Differentiation Guide for N-(1-Methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine


Increased Molecular Weight vs. Non-Oxygenated N-Alkyl Analogs

The compound's molecular weight of 213.36 Da is 16.0 Da (8.1%) higher than that of N-(butan-2-yl)-3,3,5-trimethylcyclohexan-1-amine (197.36 Da), due to the replacement of a methylene group with an ether oxygen. This increase, while still within the typical small-molecule drug range, can influence passive membrane permeability and distribution volume [1].

Molecular weight Drug-likeness Permeability

Enhanced Hydrogen-Bond Acceptor Count vs. 3,3,5-Trimethylcyclohexanamine

The target compound possesses two hydrogen-bond acceptors (amine N, ether O) versus only one for the parent amine 3,3,5-trimethylcyclohexan-1-amine, as computed using Cactvs descriptors. This additional acceptor capability can enhance aqueous solubility and enable specific polar interactions with protein targets, potentially improving target selectivity profiles in drug discovery programs [1][2].

Hydrogen bonding Selectivity Solubility

Modulated Lipophilicity Compared to Non-Substituted Cyclohexyl Analog

The XLogP3-AA predicted LogP for the closest available comparator, N-(butan-2-yl)-3,3,5-trimethylcyclohexan-1-amine, is 4.2. The target compound, by replacing a methylene with an oxygen atom, is expected to have a LogP approximately 0.5–1.0 units lower (estimated ~3.2–3.7), consistent with the known polarity-enhancing effect of ether oxygen insertion observed across cyclohexylamine analog series [1]. This reduction in lipophilicity can improve metabolic stability and reduce off-target binding to lipophilic protein pockets.

Lipophilicity LogP Metabolic stability

Topological Polar Surface Area Increase vs. N-Butyl Analogs

The topological polar surface area of the target compound is estimated to be approximately 21.3 Ų, based on fragment contribution methods, compared to 12.0 Ų for the non-oxygenated analog N-(butan-2-yl)-3,3,5-trimethylcyclohexan-1-amine [1]. This 9.3 Ų increase, driven by the ether oxygen, moves the compound closer to the empirically derived threshold of 60–70 Ų for good oral absorption, indicating improved membrane interaction polarity without exceeding limits for CNS penetration [1].

Polar surface area Blood-brain barrier Oral absorption

Chiral Center and Steric Bulk Differentiation from Achiral Cyclohexylamine Precursors

The 1-methoxypropan-2-yl group introduces a chiral center at the carbon adjacent to the nitrogen, producing a mixture of diastereomers when combined with the stereogenic centers of the 3,3,5-trimethylcyclohexane ring. In contrast, both 3,3,5-trimethylcyclohexan-1-amine and N-(butan-2-yl)-3,3,5-trimethylcyclohexan-1-amine lack an oxygen-containing side chain, and the latter, while also chiral, possesses a less polar sec-butyl group that cannot engage in the same type of stereoelectronically directed hydrogen-bond interactions as the methoxy group [1]. This structural feature provides an additional handle for asymmetric induction or chiral recognition in biological systems.

Chirality Stereochemistry Ligand design

High-Impact Application Scenarios for N-(1-Methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine Based on Differentiated Evidence


Scaffold for GPCR Modulators with Enhanced Selectivity

The combination of an additional H-bond acceptor and a chiral, oxygen-containing side chain positions this compound as a privileged scaffold for designing selective agonists or antagonists across GPCR families. Medicinal chemistry teams can exploit the differential polar surface area and hydrogen-bonding capacity (2 HBA vs. 1) to tune selectivity against closely related receptor subtypes, reducing off-target effects in programs targeting serotonin, dopamine, or adrenergic receptors [1].

Chiral Building Block for Asymmetric Synthesis of Herbicide Intermediates

The structural homology of the 1-methoxypropan-2-yl moiety to the side chain of S-metolachlor makes this amine a valuable intermediate or precursor for developing novel chloroacetanilide herbicides with improved enantiomeric purity. Its two chiral centers and ether oxygen offer a differentiated handle for stereoselective transformations compared to simpler N-alkyl-3,3,5-trimethylcyclohexylamines [1].

Lead Optimization in CNS Drug Discovery Programs

The predicted LogP reduction (-0.5 to -1.0 units) and increased TPSA (+9.3 Ų) relative to non-oxygenated analogs suggest improved metabolic stability and reduced hERG liability. This compound can serve as a core template for CNS-targeted leads where fine-tuning lipophilicity and polar surface area is essential to balance blood-brain barrier penetration with systemic clearance, making it a more attractive starting point than more lipophilic N-butyl or N-butyl-cyclohexylamine derivatives [1].

Tool Compound for Investigating Ether Oxygen-Dependent Pharmacophore Models

As a direct analog of N-(butan-2-yl)-3,3,5-trimethylcyclohexan-1-amine with a single CH₂→O replacement, this compound uniquely enables controlled studies to probe the contribution of an ether oxygen to target affinity, selectivity, and pharmacokinetics without altering the core carbon skeleton. This makes it an ideal tool for pharmacophore mapping exercises that require isolating the effect of a polar atom insertion on ligand-receptor recognition [1].

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